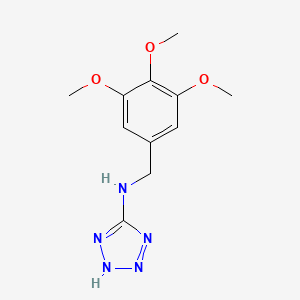

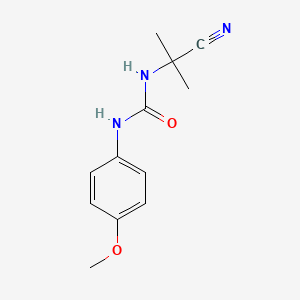

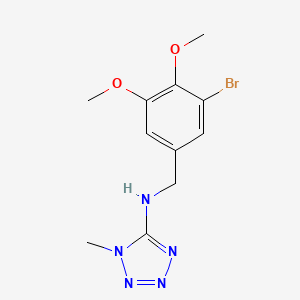

N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine

Descripción general

Descripción

N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is a compound of interest in various scientific studies due to its unique structure and potential applications. The trimethoxybenzyl group attached to the tetrazole ring adds complexity and versatility to the molecule, influencing its chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives closely related to this compound involves condensation reactions, where trimethoxybenzyl chloride reacts with amines to yield corresponding derivatives. This process has been described for various amino compounds, indicating a versatile method for synthesizing a wide range of related compounds (Abo-Sier, Badran, & Khalifa, 1977).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectral techniques, provides insights into the 3D arrangement of atoms within these compounds. Such studies have confirmed the structure and identified the intermolecular interactions responsible for the stability of related crystal structures (Hema et al., 2020).

Aplicaciones Científicas De Investigación

Hydrogen-Bonding Patterns

N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine's structural properties are significant in the study of hydrogen-bonding patterns. In related compounds, such as in trimethoprim tetrafluoroborate, the hydrogen bonding interactions have been thoroughly analyzed, demonstrating intricate molecular interactions and the formation of complex hydrogen-bonded structures (Hemamalini, Muthiah, & Lynch, 2005).

Chemical Synthesis and Derivatives

The compound has relevance in the synthesis of various derivatives, which might exhibit central nervous system (CNS) activity. The condensation of related compounds with different amines leads to the formation of various derivatives, showing its versatility in chemical synthesis (Abo-Sier, Badran, & Khalifa, 1977).

Antimitotic Activity

Compounds containing the N-(3,4,5-trimethoxybenzyl) moiety have been studied for their antimitotic activity. Novel compounds synthesized with this structure showed moderate antimitotic effects on human lung carcinoma cells, highlighting their potential in cancer research (Vasilenko et al., 2017).

Structural Analysis and Comparison

The detailed structural analysis of compounds similar to this compound, such as its reduction products, provides insights into their conformational and stereochemical properties. This analysis is essential for understanding their chemical behavior and potential applications (Garay et al., 2014).

Organocatalysis

This compound's derivatives play a role in organocatalysis. The synthesis of tetrazole-derived organocatalysts demonstrates its use in facilitating various chemical reactions, indicating its utility in synthetic chemistry (Shmatova & Nenajdenko, 2013).

Antimicrobial Activity

Silver(I) complexes involving compounds related to this compound have been evaluated for antimicrobial potential. Such studies highlight the antimicrobial efficacy of these complexes against a broad spectrum of bacteria and fungi, suggesting potential applications in treating infections (Andrejević et al., 2018).

Energetic Material Synthesis

The synthesis of nitrogen-rich compounds, including imidazole, 1,2,4-triazole, and tetrazole-based molecules, for potential use in nitrogen-rich gas generators, demonstrates the versatility of this compound in creating energetic materials. These materials have been explored for their positive heats of formation and potential in various applications, including pyrotechnics and explosives (Srinivas, Ghule, & Muralidharan, 2014).

Catalysis

This compound and related compounds are utilized in catalysis, such as in Ag(I) complexes, which are efficient in three-component coupling reactions. These reactions have significant implications in organic synthesis, demonstrating the compound's role in enhancing chemical transformations (Kılınçarslan, Sadiç, & Çetinkaya, 2016).

Amination Reactions

The compound's related structures have been used in amination reactions, illustrating its application in the synthesis of novel amines. These reactions are crucial in the development of new pharmaceuticals and materials (Khatua et al., 2022).

Direcciones Futuras

While specific future directions for “N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine” were not found, research on related compounds is ongoing. For example, α-aminophosphonates containing bromo and 3,4,5-trimethoxybenzyl groups have shown good in vivo curative effects against tobacco mosaic virus (TMV) .

Mecanismo De Acción

Target of Action

The primary target of N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is Dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folic acid .

Mode of Action

This compound interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides and the metabolism of folic acid, leading to the disruption of DNA synthesis and cell division .

Biochemical Pathways

The compound affects the folic acid metabolic pathway . By inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides . This disruption affects the downstream effects of DNA synthesis and cell division .

Pharmacokinetics

Similar compounds have been shown to exhibit hypotensive activity following intravenous administration . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, remain to be investigated.

Result of Action

The inhibition of DHFR by this compound leads to the disruption of DNA synthesis and cell division . This can result in the death of rapidly dividing cells, such as cancer cells .

Propiedades

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]-2H-tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-17-8-4-7(5-9(18-2)10(8)19-3)6-12-11-13-15-16-14-11/h4-5H,6H2,1-3H3,(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOJJQVYDJKUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4420965.png)

![3-[(benzylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4420975.png)

![6-(2-methoxyethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4420997.png)

![6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4421018.png)

![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4421030.png)

![3-(3,4-dimethoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4421044.png)